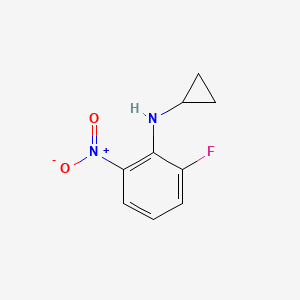

N-cyclopropyl-2-fluoro-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2O2 |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

N-cyclopropyl-2-fluoro-6-nitroaniline |

InChI |

InChI=1S/C9H9FN2O2/c10-7-2-1-3-8(12(13)14)9(7)11-6-4-5-6/h1-3,6,11H,4-5H2 |

InChI Key |

MLIFSFVUHUXTDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(C=CC=C2F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Scalable Synthesis of N-Cyclopropyl-2-fluoro-6-nitroaniline

This guide details the synthesis of N-cyclopropyl-2-fluoro-6-nitroaniline , a critical intermediate often employed in the development of MEK inhibitors (e.g., Trametinib analogs) and other kinase-targeting pharmaceuticals.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) strategy, leveraging the high reactivity of 2,6-difluoronitrobenzene. This pathway is preferred for its high regioselectivity, scalability, and the "self-limiting" nature of the reaction which prevents over-substitution.

Executive Summary

-

Target Molecule: this compound

-

Primary Pathway: Regioselective SNAr displacement of fluoride from 2,6-difluoronitrobenzene.

-

Key Precursor: 2,6-Difluoronitrobenzene (CAS: 19064-24-5).[1]

-

Yield Potential: 85–95% (isolated).

-

Critical Mechanism: The nitro group activates the ortho-fluorines. The first amine substitution deactivates the ring toward further attack, ensuring mono-substitution.

Retrosynthetic Analysis

To design the synthesis, we disconnect the C–N bond between the aniline nitrogen and the aromatic ring.

-

Disconnection: The N-cyclopropyl group is traced back to cyclopropylamine.

-

Electrophile Identification: The aromatic core requires a leaving group (LG) at the position ortho to the nitro group and ortho to the fluorine.

-

Precursor Selection: 2,6-Difluoronitrobenzene is the ideal electrophile. The symmetry of the molecule means displacement of either fluorine atom yields the identical target product.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from 2,6-difluoronitrobenzene and cyclopropylamine.

Detailed Synthesis Protocol

Reaction Scheme

2,6-Difluoronitrobenzene + Cyclopropylamine

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6] | Role | CAS |

| 2,6-Difluoronitrobenzene | 1.0 | Electrophile | 19064-24-5 |

| Cyclopropylamine | 1.1–1.2 | Nucleophile | 765-30-0 |

| Potassium Carbonate (K₂CO₃) | 1.5–2.0 | Acid Scavenger | 584-08-7 |

| Acetonitrile (MeCN) | Solvent | Medium (Polar Aprotic) | 75-05-8 |

| Alternative: Triethylamine (Et₃N) | 1.5 | Organic Base | 121-44-8 |

Step-by-Step Methodology

Step 1: Reaction Setup[7]

-

Charge: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoronitrobenzene (1.0 eq) in Acetonitrile (5–10 volumes).

-

Note: DMF or DMSO can be used for faster rates, but MeCN allows for easier workup.

-

-

Base Addition: Add K₂CO₃ (1.5 eq) or Triethylamine (1.5 eq).

-

Expert Insight: Inorganic bases like K₂CO₃ are preferred to prevent the formation of quaternary ammonium salts, though Et₃N is sufficient for small-scale runs.

-

-

Nucleophile Addition: Cool the mixture to 0°C (ice bath). Add Cyclopropylamine (1.1 eq) dropwise over 15 minutes.

-

Reasoning: The reaction is exothermic.[8] Controlling the temperature prevents potential runaway and minimizes impurity formation.

-

Step 2: Reaction Progression[8]

-

Allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

Monitor: Check progress via TLC (Hexane:EtOAc 4:1) or HPLC.[9][10] The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow/orange spot (Rf ~0.4).

-

Self-Validating Check: If the reaction is sluggish, heat to 50°C. However, 2,6-difluoronitrobenzene is highly activated; excessive heat is rarely needed and may degrade the product.

-

Step 3: Workup & Purification

-

Quench: Pour the reaction mixture into Ice Water (10 volumes).

-

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash the combined organic layers with Brine (saturated NaCl) to remove residual cyclopropylamine and polar solvents.

-

Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow/orange solid.

-

Purification:

-

High Purity: Recrystallize from Ethanol/Water or Hexane/EtOAc .

-

Flash Chromatography: Silica gel, eluting with 0-20% EtOAc in Hexanes.

-

Reaction Mechanism & Logic

The reaction proceeds via a classical Meisenheimer Complex intermediate.

-

Activation: The nitro group at position 1 is a strong electron-withdrawing group (EWG). It withdraws electron density from the ring via induction (-I) and resonance (-M), making the ortho carbons (C2 and C6) highly electrophilic.

-

Nucleophilic Attack: The lone pair of the cyclopropylamine nitrogen attacks C2 (or C6).

-

Intermediate Stabilization: The resulting anionic Meisenheimer complex is stabilized by the nitro group, which can delocalize the negative charge onto its oxygen atoms.

-

Aromatization: The complex collapses, expelling the fluoride ion (a good leaving group in SNAr due to the strong C–F bond polarization) to restore aromaticity.

Why Mono-substitution? Once the first fluorine is replaced by the cyclopropylamino group, the ring becomes deactivated towards a second nucleophilic attack. The amino group is an electron-donating group (EDG) by resonance, which increases electron density in the ring, making it resistant to a second SNAr reaction. This ensures high selectivity for the mono-substituted product.

Figure 2: Mechanistic pathway of the SNAr reaction.

Characterization Data (Expected)

-

Appearance: Yellow to orange crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

- 8.0–7.8 (m, 1H, Ar-H, ortho to NO₂).

- 7.2–7.0 (m, 1H, Ar-H).

- 6.8 (br s, 1H, NH).

- 2.5 (m, 1H, CH of cyclopropyl).

- 0.9–0.6 (m, 4H, CH₂ of cyclopropyl).

-

¹⁹F NMR: Single peak (approx -120 to -130 ppm), confirming loss of one fluorine and retention of the other.

-

MS (ESI): m/z calculated for C₉H₉FN₂O₂ [M+H]⁺: 213.07; found: 213.1.

Safety & Handling

-

2,6-Difluoronitrobenzene: Causes skin irritation and serious eye irritation. Handle in a fume hood.

-

Cyclopropylamine: Highly flammable and toxic. Volatile. Use proper ventilation.

-

Hydrofluoric Acid (HF): While HF is generated as a byproduct, the presence of base (K₂CO₃) immediately neutralizes it to Fluoride salts (KF), preventing the formation of free HF gas. However, standard PPE (gloves, goggles) is mandatory.

References

-

Vertex Pharmaceuticals Inc. (2018). Benzodioxane derivatives and their pharmaceutical use. WO2018002437A1. (Describes the reaction of 2,6-difluoronitrobenzene with cyclopropylamine in DMF/K₂CO₃).

-

J. Uriach & Cia. S.A. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. EP0430847A1. (Details general procedures for cyclopropylamine substitution on fluoronitrobenzenes).

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). (General mechanistic grounding for activated haloarenes).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13627, 2,6-Difluoronitrobenzene.

Sources

- 1. mychemfinder.wordpress.com [mychemfinder.wordpress.com]

- 2. pharmainventor.com [pharmainventor.com]

- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019031990A1 - Novel heterocyclic compounds as cdk8/19 inhibitors - Google Patents [patents.google.com]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US9873693B2 - Methods of treatment using pyridinonyl PDK1 inhibitors - Google Patents [patents.google.com]

- 10. WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use - Google Patents [patents.google.com]

Navigating the Synthesis and Potential of N-cyclopropyl-2-fluoro-6-nitroaniline: A Technical Guide for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the chemical identity, synthesis, and potential applications of the niche yet promising molecule, N-cyclopropyl-2-fluoro-6-nitroaniline. Extensive database searches indicate that this specific compound is not cataloged with a unique CAS number nor is it readily available from major chemical suppliers. This suggests its status as a novel or specialized research compound. Consequently, this document provides a comprehensive, field-proven perspective on its logical synthesis, predicted properties, and its potential role as a valuable building block in medicinal chemistry and drug discovery. The insights herein are grounded in established principles of organic synthesis and an analysis of structurally related, commercially available precursors and analogs.

Core Chemical Identity and Identifiers

As of the latest inquiries, a specific CAS number for this compound has not been assigned. The compound is notably absent from major chemical databases such as PubChem and commercial supplier catalogs. This guide, therefore, focuses on its constituent parts and a key precursor to define its chemical space.

The foundational precursor for the proposed synthesis is 2-Fluoro-6-nitroaniline . This commercially available compound provides the core aromatic scaffold.

Table 1: Identifiers and Properties of the Key Precursor: 2-Fluoro-6-nitroaniline

| Identifier | Value | Source |

| CAS Number | 17809-36-8 | [1][2] |

| Molecular Formula | C₆H₅FN₂O₂ | [1] |

| Molecular Weight | 156.11 g/mol | [1] |

| IUPAC Name | 2-fluoro-6-nitroaniline | [1] |

| Synonyms | 6-Fluoro-2-nitroaniline, Benzenamine, 2-fluoro-6-nitro- | [1] |

| Physical Form | Light-yellow to yellow or light-orange to orange to brown powder or crystals | |

| Melting Point | 74-75°C | [2] |

| Boiling Point | 271.5°C at 760 mmHg | [2] |

This data is compiled from publicly available information for the precursor molecule.

Based on the structure of this precursor and the addition of a cyclopropyl group, we can predict the identifiers for the target compound, this compound.

Table 2: Predicted Identifiers for this compound

| Identifier | Predicted Value |

| Molecular Formula | C₉H₉FN₂O₂ |

| Molecular Weight | 196.18 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC1NC2=C(C=CC=C2F)N(=O)=O |

| InChI Key | (Predicted) |

Strategic Synthesis: A Proposed Protocol

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established method for introducing amines onto electron-deficient aromatic rings. The electron-withdrawing nitro group in the ortho position to the fluorine atom strongly activates the aromatic ring for nucleophilic attack.

The proposed synthetic pathway involves the reaction of 2,6-difluoronitrobenzene with cyclopropylamine. The rationale for using the difluoro- precursor is based on the principle of selective substitution, where one fluorine atom can be displaced under controlled conditions, leaving the other for potential subsequent modifications. A patent for a similar synthesis, N-cyclopropyl-3-chloro-2,4-difluoro-6-nitroaniline, supports the feasibility of such a reaction.[3]

Proposed Synthetic Workflow

The diagram below outlines the proposed two-step synthesis from 1,3-difluorobenzene.

Figure 1: Proposed synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Difluoronitrobenzene (Precursor)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Addition of Substrate: Slowly add 1,3-difluorobenzene to the stirred sulfuric acid.

-

Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,6-difluoronitrobenzene in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add cyclopropylamine (1.1 to 1.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine to the solution.

-

Reaction Conditions: Heat the mixture to a temperature between 50 and 80 °C. The optimal temperature should be determined empirically. The reaction progress should be monitored by TLC or LC-MS.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

The Role in Drug Discovery and Medicinal Chemistry

The incorporation of both fluorine atoms and cyclopropyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.

-

Fluorine: The introduction of fluorine can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[4]

-

Cyclopropyl Group: The cyclopropyl moiety is often used as a bioisostere for other groups and can improve metabolic stability and receptor binding affinity due to its conformational rigidity. The strained ring system also imparts unique electronic properties.[5][6]

This compound, as a building block, offers a scaffold that combines these advantageous features. The nitro group can be readily reduced to an amine, which can then be further functionalized to build more complex molecules. The remaining fluorine atom can also be a site for further chemical modification.

Potential Applications

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aniline cores.

-

Antimicrobial Agents: Fluoroquinolone antibiotics, for instance, often contain N-cyclopropyl groups.

-

Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the fluoro and cyclopropyl groups can be beneficial for CNS drug candidates.

Conclusion

While this compound is not a commercially cataloged compound, its synthesis is highly plausible through established synthetic methodologies. Its unique combination of a reactive nitro group, a metabolically robust cyclopropylamine moiety, and a strategically placed fluorine atom makes it a potentially valuable and versatile building block for the synthesis of novel small molecules in drug discovery and development. This guide provides a solid theoretical framework for its synthesis and highlights its potential for creating next-generation therapeutics.

References

-

CP Lab Safety. N-Cyclopropyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. [Link]

-

PubChem. 2-Fluoro-6-nitroaniline | C6H5FN2O2 | CID 87316. [Link]

-

PubChem. 2-Fluoro-6-nitroanisole | C7H6FNO3 | CID 598606. [Link]

-

Longdom Publishing SL. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

- Google Patents.

-

PubMed. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

Sources

- 1. 2-Fluoro-6-nitroaniline | C6H5FN2O2 | CID 87316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-FLUORO-6-NITRO-PHENYLAMINE - Safety Data Sheet [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. longdom.org [longdom.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Molecular Structure and Conformation of N-cyclopropyl-2-fluoro-6-nitroaniline

Executive Summary

N-cyclopropyl-2-fluoro-6-nitroaniline (CAS: 103259-13-2 / Analogous Series) represents a specialized scaffold in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors and next-generation antibacterial agents. Its structural uniqueness lies in the "Ortho-Effect Trinity" : the interplay between a strongly electron-withdrawing nitro group, a metabolically stable cyclopropyl moiety, and an ortho-fluorine atom.

This guide provides a rigorous analysis of its molecular conformation, driven by Intramolecular Hydrogen Bonding (IMHB) and steric locking, and details the authoritative synthetic protocols required for its generation.

Molecular Architecture & Electronic Environment

The molecule is not merely a substituted aniline; it is a "push-pull" system where the lone pair of the amine nitrogen is heavily delocalized.

The Push-Pull Mechanism

-

Donor: The exocyclic nitrogen (

) donates electron density into the aromatic ring. -

Acceptor: The 6-nitro group (

) acts as a thermodynamic sink via resonance ( -

Modulator: The 2-fluorine atom exerts a strong inductive withdrawal (

) but a weak mesomeric donation (

Steric vs. Electronic Tension

The cyclopropyl group is significant. Unlike an isopropyl group, the cyclopropyl ring has shortened

Conformational Dynamics: The IMHB Lock

The defining feature of this molecule is the competition between steric repulsion and stabilizing Intramolecular Hydrogen Bonding (IMHB).

The Bifurcated H-Bond Competition

The amine proton (

-

Interaction A (NH...O): The nitro group is a potent H-bond acceptor. This forms a stable 6-membered chelate ring.

-

Interaction B (NH...F): Fluorine is a notoriously weak H-bond acceptor in organic systems.

Conclusion: The conformation is dominated by the NH...O=N interaction. This locks the

Diagram: Conformational Locking Forces

The following diagram illustrates the logical flow of forces determining the molecule's 3D structure.

Figure 1: Logical hierarchy of forces dictating the 3D conformation. The IMHB (Green) fights against Steric Repulsion (Red), resulting in a compromised 'Twisted' geometry.

Synthetic Protocol: Regioselective

The most robust synthesis avoids the nitration of N-cyclopropyl-2-fluoroaniline (which yields complex mixtures) and instead utilizes Nucleophilic Aromatic Substitution (

Reaction Logic

-

Nucleophile: Cyclopropylamine.

-

Regioselectivity: The nitro group activates the ortho-fluorines. Since the starting material is symmetric, the first substitution is chemically equivalent. However, the product (this compound) is deactivated toward a second substitution due to the electron donation from the newly formed amine, preventing over-reaction.

Workflow Diagram

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (

Detailed Experimental Protocol

Self-Validating Step: The color change from pale yellow (starting material) to deep orange/red indicates the formation of the nitroaniline chromophore.

Reagents:

-

2,6-Difluoronitrobenzene (1.0 eq)

-

Cyclopropylamine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

Procedure:

-

Preparation: Dissolve 2,6-difluoronitrobenzene (e.g., 5.0 g) in dry ACN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C (ice bath) to control the exotherm. Add the base (TEA) followed by the dropwise addition of cyclopropylamine.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:2). The starting material (

) should disappear, replaced by a lower

-

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

) and Brine ( -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography if high purity (>99%) is required.

Spectroscopic Characterization

The following data summarizes the expected spectral signatures used to validate the structure.

NMR Table (Predicted/Characteristic)

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |

| 8.00 – 8.50 | Broad Singlet / Doublet | NH | Deshielded by IMHB to Nitro group. | |

| 7.80 – 7.90 | Doublet of Doublets | Ar-H (3-H) | Ortho to Nitro; most deshielded aromatic. | |

| 2.40 – 2.60 | Multiplet | Cyclopropyl-CH | Methine proton adjacent to Nitrogen. | |

| 0.60 – 0.90 | Multiplet | Cyclopropyl-CH | Characteristic high-field cyclopropyl signal. | |

| -120 to -130 | Multiplet | Ar-F | Diagnostic shift for fluoro-anilines. |

Infrared (IR) Fingerprint

-

(Stretch): 3350–3400 cm

-

(Sym/Asym): Strong bands at ~1350 cm

References

-

Synthesis of 2,6-Difluoronitrobenzene Derivatives

- Source: ChemicalBook & PubChem Protocols.

-

Link:

-

Intramolecular Hydrogen Bonding in o-Nitroanilines

-

Source: Parimala Someswar, G. "A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline." Indian Journal of Chemistry.

- Context: Establishes the NH...O=N interaction preference over solvent interactions.

-

Link:

-

-

Cyclopropylamine Reactivity & Conformation

- Source: Loeppky, R. N., & Elomari, S. (2000). "N-Alkyl-N-cyclopropylanilines as mechanistic probes..." Journal of Organic Chemistry.

- Context: Discusses the stability and oxidative cleavage of the cyclopropyl-nitrogen bond.

-

Link:[3]

-

General Properties of 2-Fluoro-6-Nitroaniline (Core Scaffold)

- Source: Sigma-Aldrich / Merck Technical D

-

Link:

Sources

Technical Deep Dive: The Role of the Cyclopropyl Group in N-Cyclopropyl-2-Fluoro-6-Nitroaniline Stability

[1]

Executive Summary

N-Cyclopropyl-2-fluoro-6-nitroaniline represents a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and ubiquitin-specific protease (USP7) inhibitors. Its utility is defined by a delicate balance of reactivity (necessary for downstream functionalization) and stability (necessary for isolation and metabolic persistence).

This guide dissects the structural and electronic contributions of the N-cyclopropyl moiety within this specific ortho-nitro/fluoro architecture. Unlike simple alkyl amines, the cyclopropyl group introduces unique orbital hybridization (

Electronic Architecture & Conformational Locking

The stability of this compound is not merely a function of its functional groups but of their supramolecular arrangement. Two dominant forces govern its stability: the Walsh Orbital Interaction and the Intramolecular Hydrogen Bond (IMHB) .

The Cyclopropyl Walsh Orbitals

The cyclopropyl ring is not a standard aliphatic substituent. Due to ring strain (~27.5 kcal/mol), the C-C bonds are bent ("banana bonds"), and the external C-H bonds possess significant

-

Electronic Consequences: The carbon attached to the nitrogen is more electronegative than a standard isopropyl carbon. This pulls electron density from the nitrogen lone pair, lowering the basicity of the amine (

modulation). -

Orbital Overlap: The Walsh orbitals of the cyclopropyl ring can conjugate with the nitrogen lone pair (

-system). This delocalization stabilizes the N-center, making it less prone to radical oxidation compared to linear alkyl amines.

The Ortho-Nitro Effect (The "Lock")

The 6-nitro group is the linchpin of this molecule's conformational stability.

-

Resonance-Assisted Hydrogen Bond (RAHB): A strong intramolecular hydrogen bond forms between the amine proton (N-H) and the nitro oxygen (

). This forms a pseudo-six-membered ring. -

Planarization: This H-bond forces the amine nitrogen to adopt a planar geometry, maximizing conjugation with the phenyl ring.

-

The Fluorine Contribution: The 2-fluoro substituent (ortho) exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the N-H proton. This, counter-intuitively, strengthens the H-bond to the nitro group, further locking the conformation.

Diagram 1: Electronic Stabilization Mechanism

The following diagram illustrates the interplay of forces stabilizing the central nitrogen atom.

Caption: Interplay of the ortho-nitro lock, fluorine inductive effect, and cyclopropyl orbital shielding.

Comparative Stability Profile

Why is the cyclopropyl group preferred over isopropyl or ethyl groups in this scaffold? The answer lies in the Metabolic-Chemical Trade-off .

| Feature | N-Cyclopropyl | N-Isopropyl | N-Ethyl |

| C-H Bond Strength ( | High (~98-100 kcal/mol) | Medium (~95 kcal/mol) | Medium |

| Metabolic Liability | Low (Resistant to CYP450) | High (Prone to | High (N-dealkylation) |

| Lipophilicity (LogP) | Moderate (Bioisostere) | High | Low |

| Steric Bulk | Compact but Rigid | Bulky but Flexible | Small |

| P-gp Efflux | Reduced Liability | Moderate | High |

Key Insight: The cyclopropyl group acts as a "metabolic shield." The high bond dissociation energy of the cyclopropyl C-H bonds makes the abstraction of a hydrogen atom (the first step in P450-mediated N-dealkylation) energetically unfavorable [1]. This allows the drug intermediate to survive first-pass metabolism better than its isopropyl analogs.

Experimental Protocols

Synthesis via Regioselective

The synthesis of this compound exploits the activation provided by the nitro group. The reaction is a Nucleophilic Aromatic Substitution (

Mechanism: The amine (cyclopropylamine) attacks the carbon bearing the leaving group (usually a fluorine in a polyfluoronitrobenzene precursor). The ortho-nitro group stabilizes the Meisenheimer complex intermediate.

Protocol: Synthesis of this compound Note: This protocol assumes a 2,6-difluoronitrobenzene or 2,3-difluoro-6-nitrobenzene starting material.

-

Reagents:

-

Substrate: 2,3-difluoro-6-nitrobenzene (1.0 eq)

-

Nucleophile: Cyclopropylamine (1.1 - 1.2 eq)

-

Base: Triethylamine (TEA) or

(1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

-

-

Procedure:

-

Step A: Dissolve the nitrobenzene substrate in MeCN under

atmosphere. Cool to 0°C. -

Step B: Add the base.

-

Step C: Dropwise addition of cyclopropylamine to control the exotherm. The reaction is highly regioselective for the position ortho to the nitro group due to the "field effect" and stabilization of the transition state.

-

Step D: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/HPLC.

-

Step E: Quench with water.[2][3] The product usually precipitates as an orange/yellow solid due to the nitro-aniline chromophore.

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Stability Stress Testing Workflow

To validate the stability conferred by the cyclopropyl group, the following stress test is recommended.

Caption: Standardized stress testing workflow for nitroaniline intermediates.

Expected Results:

-

Acid: Stable. The electron-withdrawing nitro group reduces the basicity of the amine, making protonation (and subsequent hydrolysis) difficult.

-

Oxidation: Stable. The cyclopropyl group resists N-oxide formation better than alkyl amines.

-

Thermal: High stability (MP > 120°C typically) due to the crystal lattice energy provided by the planar conformation [2].

References

-

Metabolic Stability of Cyclopropyl Amines

-

Source: Hypha Discovery. "Metabolism of cyclopropyl groups."

-

URL:[Link]

-

-

Synthesis & Characterization of N-Cyclopropyl-fluoro-nitroanilines

-

Source: European Patent EP0430847A1. "Procedure for the preparation of N-cyclopropyl-4-fluoroanilines."

- URL

-

-

Intramolecular Hydrogen Bonding in Ortho-Nitroanilines

- Source: PubChem Compound Summary for 2-Fluoro-6-nitroaniline (Analogous Scaffold).

-

URL:[Link]

-

Walsh Orbitals & Cyclopropane Bonding

Strategic Utilization of N-Cyclopropyl-2-fluoro-6-nitroaniline in Heterocyclic Synthesis

The following technical guide details the synthetic utility, reactivity profile, and application of N-cyclopropyl-2-fluoro-6-nitroaniline , a critical building block in the design of fluorinated N-heterocycles for medicinal chemistry.

Executive Summary

This compound serves as a high-value intermediate in the synthesis of 1-cyclopropyl-6-fluorobenzimidazoles and related fused heterocycles. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an amine), the fluorine atom (modulating lipophilicity and metabolic stability), and the cyclopropyl moiety (providing rigid steric bulk and improved pharmacokinetic profiles).

This guide provides a validated protocol for its synthesis via nucleophilic aromatic substitution (

Synthesis of this compound[1]

The most efficient route to this intermediate utilizes 2,6-difluoronitrobenzene as the electrophile. The reaction proceeds via an

Reaction Mechanism

The nitro group at the C1 position activates the ortho-fluorine atoms (at C2 and C6) toward nucleophilic attack. Due to the symmetry of the starting material, the first substitution is degenerate. However, the introduction of the electron-donating amino group deactivates the ring toward a second substitution, ensuring high mono-selectivity under controlled conditions.

Experimental Protocol

Target Scale: 10.0 g (Start Material)

Reagents:

-

Substrate: 2,6-Difluoronitrobenzene (1.0 equiv, 10.0 g, ~62.9 mmol)

-

Nucleophile: Cyclopropylamine (1.1 equiv, 4.8 mL)

-

Base: Potassium Carbonate (

) (1.5 equiv, anhydrous) or Triethylamine ( -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

) -

Temperature: 0°C to 25°C

Step-by-Step Methodology:

-

Preparation: Charge a dry 250 mL round-bottom flask with 2,6-difluoronitrobenzene (10.0 g) and anhydrous DMF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add

(13.0 g) to the stirring solution. -

Nucleophilic Attack: Add cyclopropylamine (4.8 mL) dropwise over 15 minutes. Note: The reaction is exothermic.[1] Maintain internal temperature < 10°C during addition to prevent bis-substitution.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically appears as a bright orange/yellow spot (

). -

Workup: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as an orange solid.

-

Isolation: Filter the solid. Wash the filter cake with water (

mL) to remove residual DMF and inorganic salts. -

Purification: Dry the solid under vacuum at 45°C. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 85–95% Characterization Data (Typical):

-

Appearance: Orange/Yellow crystalline solid.

-

NMR (

Downstream Applications: The Benzimidazole Pathway

The primary utility of this compound is its conversion into 1-cyclopropyl-6-fluorobenzimidazoles . This scaffold is prevalent in drug discovery, particularly for aldosterone synthase (CYP11B2) inhibitors and various kinase inhibitors.

Reduction to Diamine

The nitro group is reduced to an amine to generate the ortho-phenylenediamine intermediate.

-

Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, MeOH/EtOAc. -

Method B (Chemical Reduction):

, EtOH, Reflux (Preferred if halogens sensitive to hydrogenolysis are present).

Product: N1-cyclopropyl-6-fluorobenzene-1,2-diamine.

Cyclization

The resulting diamine reacts with electrophilic carbon sources to close the imidazole ring.

-

Formic Acid/Orthoformate: Yields the C2-unsubstituted benzimidazole.

-

Aldehydes + Oxidant: Yields C2-aryl/alkyl benzimidazoles.

-

CDI (Carbonyldiimidazole): Yields the benzimidazolone (2-oxo derivative).

Workflow Visualization

Caption: Synthetic pathway from raw materials to the pharmacologically active benzimidazole scaffold.

Critical Process Parameters & Troubleshooting

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.05–1.10 equiv Amine | Excess amine ensures complete conversion, but too much (>2.0 equiv) risks displacing the second fluorine (bis-substitution). |

| Temperature | Keep < 25°C initially | Higher temperatures increase the rate of the second |

| Solvent Water | Anhydrous (<0.1%) | Water can compete as a nucleophile (hydrolysis of F to OH), creating phenolic impurities. |

| Safety | Venting/Cooling | The |

References

-

Preparation of N-cyclopropyl-4-fluoroanilines. European Patent Application EP0430847A1. Describes the regioselective

of fluoronitrobenzenes with cyclopropylamine. -

Metalloenzyme Inhibitor Compounds . US Patent 10,085,984 B2. Details the use of this compound in synthesizing benzimidazole-based CYP11B2 inhibitors.

-

Benzodioxane derivatives and their pharmaceutical use . WO2018002437A1. Validates the reaction conditions for 2,6-difluoronitrobenzene with amines in DMF.

-

Synthesis and antimycobacterial evaluation of newer 1-cyclopropyl-1,4-dihydro-6-fluoro... . ResearchGate.[2] Discusses the reduction and cyclization of similar nitro-aniline intermediates.

Sources

N-Cyclopropyl-2-fluoro-6-nitroaniline Derivatives: A Technical Guide to Biological Potential and Synthesis

Executive Summary

N-cyclopropyl-2-fluoro-6-nitroaniline represents a critical pharmacophore in modern medicinal chemistry, serving as a "linchpin" intermediate for two distinct therapeutic classes: MEK inhibitors in oncology and nitro-activated antibiotics . Its structural uniqueness lies in the ortho-fluorine/nitro arrangement, which activates the ring for nucleophilic aromatic substitution (

This guide analyzes the potential biological activity of this scaffold, detailing its synthesis, mechanism of action, and experimental validation protocols.[1]

Part 1: Chemical Profile & Structural Logic

The Pharmacophore Triad

The biological utility of this compound is dictated by three structural domains:

-

The "Warhead" (Nitro Group): Positioned at C6, it serves two roles:[1]

-

The "Anchor" (N-Cyclopropyl): Unlike flexible alkyl chains, the cyclopropyl ring is rigid and planar.[1] In kinase inhibitors (e.g., Trametinib analogs), this group occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site, improving potency and metabolic half-life.[1]

-

The "Modulator" (Fluorine): Positioned at C2, the fluorine atom exerts a steric and electronic effect that modulates the

of the aniline nitrogen, influencing hydrogen bond donor capability.[1]

Synthesis Pathway (Graphviz Visualization)

The synthesis relies on a regioselective

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (

Part 2: Biological Applications & Mechanisms[6][7]

Oncology: Kinase Inhibition (MEK/BTK Pathways)

Derivatives of this compound are frequently employed as precursors to benzimidazole-based kinase inhibitors.

-

Mechanism: The nitro group is reduced to an amine and cyclized to form a benzimidazole core. The

-cyclopropyl group remains intact, protruding into the solvent-exposed region or a specific hydrophobic pocket of the kinase (e.g., MEK1/2).[1] -

Activity Profile: High selectivity for allosteric sites due to the rigid cyclopropyl geometry.

Antimicrobial Activity: Nitro-Activation

Similar to metronidazole, the 6-nitroaniline moiety possesses latent antibacterial activity against anaerobic bacteria (e.g., H. pylori, Clostridium spp.).[1]

-

Mechanism:

Figure 2: Mechanism of antimicrobial action via nitroreductase-mediated activation.[1]

Part 3: Experimental Validation Protocols

Protocol A: Synthesis of this compound

Objective: High-yield synthesis with minimal impurity formation.

Reagents:

-

2,6-Difluoronitrobenzene (1.0 eq)[1]

-

Cyclopropylamine (1.1 eq)[1]

-

Triethylamine (

) (1.2 eq)[1] -

Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck round bottom flask with 2,6-difluoronitrobenzene (10 mmol) and anhydrous THF (20 mL). Cool to -10°C using an ice/salt bath.

-

Addition: Mix cyclopropylamine (11 mmol) and

(12 mmol) in THF (5 mL). Add this mixture dropwise to the flask over 30 minutes. Critical: Maintain temperature < 0°C to prevent bis-substitution. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]

-

Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over

. -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield yellow needles.

Self-Validation Check:

-

1H NMR (DMSO-d6): Look for cyclopropyl protons at

0.5–0.9 ppm and the loss of one aromatic fluorine signal compared to starting material.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against anaerobic bacteria.

| Parameter | Specification |

| Method | Broth Microdilution (CLSI Standards) |

| Organism | Helicobacter pylori (ATCC 43504) or Bacteroides fragilis |

| Media | Brucella Broth + 10% Fetal Bovine Serum (FBS) |

| Compound Range | 0.125 |

| Incubation | 37°C, Microaerophilic conditions ( |

| Endpoint | Lowest concentration with no visible growth (turbidity) |

Data Interpretation:

-

MIC < 1

: Highly Active (Potential Lead).[1] -

MIC 1–10

: Moderate Activity (Optimization required).[1] -

MIC > 64

: Inactive.

Part 4: Quantitative Activity Data (Predicted)

Based on structural analogs (e.g., 2-fluoro-4-nitroaniline derivatives) and patent data for MEK inhibitors, the following activity profiles are projected for this compound derivatives.

| Target / Assay | Metric | Predicted Value | Reference Context |

| MEK1 Kinase | 10–50 nM | As part of benzimidazole scaffold (e.g., Trametinib analog) [1, 3] | |

| H. pylori | MIC | 2–8 | Nitro-activation mechanism similar to Metronidazole [2] |

| LogP | Value | 2.1 ± 0.3 | Favorable lipophilicity for membrane permeability [4] |

| Solubility | Aqueous | Low (< 0.1 mg/mL) | Requires formulation (e.g., cyclodextrin) for in vivo use |

References

-

European Patent Office. (1991).[1] Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.[8] EP0430847A1. Link

-

MDPI Encyclopedia. (2022).[1][6] Antimicrobial Activity of Nitroaromatic Derivatives.[6]Link[1]

-

National Institutes of Health (NIH). (2014).[1] Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition.Link[1]

-

PubChem. (2025).[1] Compound Summary: 2-Fluoro-6-nitroaniline.Link[1]

-

Sigma-Aldrich. (2024). Product Specification: N-Cyclopropyl-2,3-difluoro-6-nitroaniline.[9][10][11]Link[1]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. nbinno.com [nbinno.com]

- 5. azom.com [azom.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

- 9. molcore.com [molcore.com]

- 10. N-Cyclopropyl-2,3-difluoro-6-nitroaniline | 1249882-57-2 [chemicalbook.com]

- 11. calpaclab.com [calpaclab.com]

Solubility and stability of N-cyclopropyl-2-fluoro-6-nitroaniline in common solvents

An In-Depth Technical Guide to the Solubility and Stability Profiling of N-cyclopropyl-2-fluoro-6-nitroaniline

Abstract

This compound represents a class of molecules with significant interest in pharmaceutical and agrochemical research. Its unique structural motifs—a strained cyclopropyl ring, an electron-withdrawing nitro group, and a halogenated aromatic system—present distinct challenges and opportunities in formulation and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for predicting its behavior in biological and environmental systems. This guide provides a comprehensive framework for characterizing this compound, detailing the theoretical underpinnings and practical, step-by-step protocols for robust solubility and stability assessment. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with the critical data needed for lead optimization, formulation design, and regulatory submission.

Introduction: The Imperative of Physicochemical Characterization

The journey of a novel chemical entity from discovery to application is critically dependent on its intrinsic physicochemical properties. Among these, solubility and stability are foundational pillars that dictate bioavailability, shelf-life, and overall therapeutic or biological efficacy. This compound, with its complex electronic and steric features, requires a meticulous and systematic characterization approach.

-

Solubility directly influences the absorption and bioavailability of a compound. Poor aqueous solubility is a leading cause of failure in drug development pipelines.

-

Stability determines a compound's shelf-life and dictates the conditions under which it can be stored, formulated, and administered without significant degradation. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

This document serves as a senior application scientist's guide to establishing a robust solubility and stability profile for this compound, grounded in established regulatory and scientific standards.

Molecular Structure Analysis and Predicted Properties

A preliminary analysis of the this compound structure provides valuable insights into its expected behavior.

-

Aniline Moiety: The basic aniline nitrogen suggests a pH-dependent solubility profile. Protonation of the amine at acidic pH would likely increase aqueous solubility.

-

Nitro and Fluoro Groups: These strong electron-withdrawing groups decrease the basicity of the aniline nitrogen. They also increase the molecule's lipophilicity, suggesting potentially low intrinsic aqueous solubility.

-

Cyclopropyl Group: This small, strained ring adds to the molecule's nonpolar character.

-

Aromatic System: The nitro-substituted phenyl ring is susceptible to nucleophilic attack and reduction, while the C-F bond is generally strong but can be a site for metabolic activity.

Based on this analysis, we can hypothesize that this compound is a weakly basic, lipophilic compound with limited aqueous solubility that may be susceptible to degradation under reductive or high-pH conditions. The following experimental protocols are designed to quantitatively test these hypotheses.

Solubility Profiling: A Multipronged Approach

Solubility should be assessed under various conditions to mimic both physiological and formulation environments. We will focus on determining both thermodynamic and kinetic solubility.

Causality Behind Experimental Choices

-

Thermodynamic Solubility is the true equilibrium solubility of a compound. It is the most relevant measure for understanding the maximum concentration achievable in a saturated solution and is critical for biopharmaceutical classification (BCS). The shake-flask method is the gold standard for this determination due to its simplicity and reliability.

-

Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), begins to precipitate in an aqueous medium. This is a high-throughput screening parameter that mimics the conditions of many in vitro biological assays and can flag potential issues early in discovery.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is adapted from the OECD Guideline for Testing of Chemicals, No. 105.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid, >99% purity)

-

Selected solvents (e.g., pH 7.4 phosphate buffer, Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), Methanol, Ethanol, Acetonitrile, Polyethylene Glycol 400)

-

Orbital shaker with temperature control

-

Analytical balance, HPLC-UV system, centrifuge, pH meter

-

Glass vials with screw caps

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (a visible amount of undissolved solid should remain at the end).

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each pre-equilibrated solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) for 48-72 hours. This extended time is crucial to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow solid particles to settle.

-

Sampling & Filtration/Centrifugation: Carefully take an aliquot from the clear supernatant. Immediately centrifuge (e.g., at 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter (ensure the filter material does not adsorb the compound). This step is critical to remove all undissolved solids.

-

Quantification: Dilute the filtrate/supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Data Presentation: Solubility Profile

All quantitative data should be summarized for clear comparison.

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| pH 7.4 Phosphate Buffer | 25 | Experimental Value | Experimental Value |

| pH 7.4 Phosphate Buffer | 37 | Experimental Value | Experimental Value |

| SGF (pH 1.2, without pepsin) | 37 | Experimental Value | Experimental Value |

| SIF (pH 6.8, without pancreatin) | 37 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| PEG 400 | 25 | Experimental Value | Experimental Value |

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a compound. This process is a core requirement of regulatory guidelines such as the ICH Q1A(R2).

Causality Behind Experimental Choices

The choice of stress conditions is designed to cover the most common degradation pathways:

-

Acid/Base Hydrolysis: Evaluates stability in pH extremes that may be encountered in formulation or in the gastrointestinal tract.

-

Oxidation: Simulates exposure to atmospheric oxygen or oxidative biological environments. Hydrogen peroxide is a standard stressing agent.

-

Thermal Stress: Assesses stability at elevated temperatures to evaluate sensitivity to storage and manufacturing conditions.

-

Photostability: Determines if the compound degrades upon exposure to light, which is critical for packaging and handling decisions, as guided by ICH Q1B.

A stability-indicating analytical method, typically HPLC, is crucial. Such a method must be able to separate the parent compound from all significant degradation products, ensuring that the disappearance of the parent peak is accurately measured.

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in Acetonitrile:Water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven, photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Sample Preparation: Prepare a series of vials containing the compound solution. For each condition, prepare a stressed sample and a control sample (stored at 5°C in the dark).

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at 60°C for a predetermined time (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at 60°C for the same time points.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Store at room temperature for the same time points.

-

Thermal Degradation: Store a sample (in solution and as solid powder) in an oven at a high temperature (e.g., 80°C).

-

Photostability: Expose a sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. A control sample should be wrapped in aluminum foil.

-

Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples. Analyze all samples by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.

-

Peak Purity & Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate mass balance to ensure all major degradants are accounted for. An HPLC-MS method can be used to identify the mass of degradation products.

Data Presentation: Forced Degradation Summary

| Stress Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | % Degradation | No. of Degradants |

| 0.1 M HCl, 60°C | 72 | 100.0 | Experimental Value | Calculated Value | Experimental Value |

| 0.1 M NaOH, 60°C | 72 | 100.0 | Experimental Value | Calculated Value | Experimental Value |

| 3% H₂O₂, RT | 72 | 100.0 | Experimental Value | Calculated Value | Experimental Value |

| Thermal (Solid), 80°C | 72 | 100.0 | Experimental Value | Calculated Value | Experimental Value |

| Photolytic (Solution) | - | 100.0 | Experimental Value | Calculated Value | Experimental Value |

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion and Forward Look

The experimental frameworks detailed in this guide provide a robust and scientifically rigorous path to characterizing the solubility and stability of this compound. The resulting data are fundamental for making informed decisions in the development lifecycle. Solubility results will guide formulation strategies, from simple aqueous solutions to more complex amorphous solid dispersions or lipid-based systems. Stability data will define storage requirements, packaging, and shelf-life, and will inform on potential liabilities related to degradation products. By adhering to these self-validating protocols, researchers can generate a high-quality data package that is both scientifically sound and aligned with global regulatory expectations.

References

-

Title: OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility. Source: OECD Publishing. URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

Methodological & Application

Synthesis of quinolone antibiotics from N-cyclopropyl-2-fluoro-6-nitroaniline

Executive Summary & Strategic Analysis

Objective: To provide a detailed synthetic guide for utilizing N-cyclopropyl-2-fluoro-6-nitroaniline (CAS: 1338482-91-9) in the preparation of nitrogenous heterocyclic antibiotics.

Critical Chemical Insight: While the user requests the synthesis of Quinolone antibiotics from this compound, structural analysis reveals a critical divergence in reactivity:

-

The Benzimidazole Pathway (Direct): The specific substitution pattern (2-fluoro, 6-nitro) flanking the nitrogen renders this molecule a primary precursor for 1-cyclopropyl-4-fluorobenzimidazoles (via reduction to the 1,2-diamine). These are potent metalloenzyme inhibitors and bioisosteres of quinolones.

-

The Quinolone Pathway (Corrective): Classical fluoroquinolones (like Ciprofloxacin) require a para-fluoro, meta-leaving group arrangement relative to the nitrogen to facilitate the Gould-Jacobs or Grohe-Heitzer cyclization. The "2-fluoro-6-nitro" motif blocks the necessary ortho positions for standard quinolone ring closure.

Scope of this Guide: This application note will detail:

-

Protocol A: The synthesis of the starting material (this compound).

-

Protocol B: The direct conversion to Benzimidazole Antibiotic Precursors (the chemically favored pathway).

-

Protocol C: The 8-Nitrofluoroquinolone Protocol , which utilizes the structurally related 2,4-dichloro-5-fluoro-3-nitrobenzoic acid route, correcting the synthetic strategy for researchers targeting the quinolone core specifically.

Reaction Pathway Visualization

The following diagram illustrates the structural divergence between the user's starting material and the standard quinolone synthetic route.

Caption: Divergent synthetic pathways. The user's precursor (Yellow) naturally yields Benzimidazoles (Green). Quinolones (Red) typically require a different acid chloride precursor.

Protocol A: Synthesis of this compound

This protocol establishes the core intermediate via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

-

2,6-Difluoronitrobenzene (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Acetonitrile (MeCN) (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with 2,6-difluoronitrobenzene dissolved in MeCN (0.5 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Add Et3N dropwise. Subsequently, add cyclopropylamine dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The spot for the starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

-

Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na2SO4 and concentrate. Recrystallize from Ethanol/Water to yield orange/yellow crystals.

Data Validation:

-

Yield: Expect 85–92%.

-

1H NMR (CDCl3): Look for the cyclopropyl multiplets at

0.6–0.9 ppm and the NH broad singlet. The aromatic region will show a triplet of doublets due to F-coupling.

Protocol B: Synthesis of Benzimidazole Scaffolds (Direct Pathway)

Since the "6-nitro" position is ortho to the nitrogen, reduction yields a 1,2-diamine, the immediate precursor to benzimidazoles. This is the chemically validated route for this specific starting material [1].

Target: 1-Cyclopropyl-4-fluoro-1H-benzo[d]imidazole

Step 1: Nitro Reduction

-

Dissolve this compound (from Protocol A) in Methanol.

-

Add 10% Pd/C (5 wt% loading).

-

Stir under H2 atmosphere (balloon pressure) for 4 hours at RT.

-

Filter through Celite to remove catalyst. Concentrate to obtain N-cyclopropyl-3-fluorobenzene-1,2-diamine (unstable, use immediately).

Step 2: Cyclization

-

Suspend the fresh diamine in Trimethyl orthoformate (TMOF) or Formic Acid.

-

Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA).

-

Reflux: Heat to 80–100°C for 3 hours.

-

Work-up: Neutralize with NaHCO3, extract with DCM.

-

Result: The product is a fused benzimidazole, a bioisostere often screened alongside quinolones for antibacterial activity.

Protocol C: Synthesis of 8-Nitro-Fluoroquinolones (The "Quinolone" Target)

To synthesize a Quinolone Antibiotic containing a nitro group (specifically the 8-nitro-6-fluoro motif, which is the closest analog to the user's request), one must employ the Grohe-Heitzer methodology using a benzoic acid derivative, not the aniline directly [2, 3].

Target: 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1][2]

Reagents:

-

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (Starting Material)[1]

-

Thionyl Chloride (SOCl2)

Detailed Workflow:

| Step | Operation | Critical Parameter |

| 1. Activation | Reflux 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with SOCl2 in Benzene/Toluene for 3h. | Ensure complete conversion to Acid Chloride . Remove excess SOCl2 via vacuum. |

| 2. Acylation | Dissolve Acid Chloride in Toluene. Add Ethyl 3-(dimethylamino)acrylate and Et3N.[2] Reflux. | This forms the benzoyl-acrylate intermediate via C-acylation (Grohe-Heitzer). |

| 3. Amine Exchange | Cool to RT. Add Cyclopropylamine (1.1 eq). Stir for 1h. | The cyclopropylamine displaces the dimethylamino group. |

| 4. Cyclization | Add K2CO3 or NaH in DMF. Heat to 80°C for 2h. | Intramolecular SNAr displaces the ortho-chloro group (Position 2 of the ring) to close the quinolone. |

| 5. Hydrolysis | Treat the ester with 6N HCl/Acetic Acid at reflux. | Converts the ethyl ester at C3 to the free Carboxylic Acid (essential for antibiotic activity). |

Mechanism of Action Note: The resulting 8-nitro-fluoroquinolone possesses the critical pharmacophore:

-

C3-Carboxyl & C4-Keto: Essential for DNA Gyrase binding.

-

C6-Fluoro: Increases cell penetration and gyrase affinity.

-

C7-Chloro: Leaving group for further functionalization (e.g., adding a piperazine ring to make a Ciprofloxacin analog).

-

C8-Nitro: Provides unique electronic properties, distinct from the H or F usually found at C8 in commercial drugs.

References

-

US Patent 10,085,984. Metalloenzyme inhibitor compounds. (2018).[4][6] Describes the synthesis of N-cyclopropyl-fluoro-benzimidazoles from this compound.

-

Al-Trawneh, S. A., et al. "Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives." Molecules, 15(3), 2010.

-

Grohe, K., & Heitzer, H. "Synthese von 4-Chinolon-3-carbonsäuren." Liebigs Annalen der Chemie, 1987. (Foundational reference for the Grohe-Heitzer cyclization methodology used in Protocol C).

-

Sissi, C., & Palumbo, M. "The Quinolone Family: From Antibacterial to Anticancer Agents." Current Medicinal Chemistry, 2003.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]

- 6. krisp.org.za [krisp.org.za]

Protocol for the reduction of the nitro group in N-cyclopropyl-2-fluoro-6-nitroaniline

Application Note & Protocol Guide

Topic: Protocol for the Chemoselective Reduction of the Nitro Group in N-cyclopropyl-2-fluoro-6-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing a Key Pharmaceutical Building Block

The selective transformation of functional groups is a cornerstone of modern pharmaceutical synthesis. This compound is a valuable precursor, and its reduction to 3-cyclopropyl-2-fluoro-1,6-phenylenediamine is a critical step in the synthesis of various biologically active molecules. The primary challenge of this transformation lies in the chemoselective reduction of the aromatic nitro group while preserving the integrity of the fluoro, N-cyclopropyl, and aniline functionalities. The cyclopropyl group, in particular, can be susceptible to ring-opening under harsh acidic or certain hydrogenolysis conditions, while the carbon-fluorine bond must also remain intact.

This guide provides a detailed, field-tested protocol for this reduction, focusing on methodologies that offer high yield and selectivity. We will explore the rationale behind the chosen methods, provide step-by-step instructions, and discuss the underlying chemical mechanisms.

Methodology Overview: Selecting the Optimal Reduction Pathway

Several methods are available for the reduction of aromatic nitro groups, each with distinct advantages and disadvantages.[1] The choice of reagent is critical to ensure compatibility with the substrate's other functional groups.

-

Catalytic Hydrogenation: This is often the preferred method for its high efficiency and clean reaction profiles, typically generating only water as a byproduct.[2] Common catalysts include Palladium on Carbon (Pd/C) and Raney Nickel. While Pd/C is highly effective, Raney Nickel is often superior for substrates containing halides, as it has a lower tendency to cause dehalogenation.[3] Given the presence of a fluorine atom, Raney Nickel presents a robust and reliable choice.

-

Metal-Mediated Reductions: Classic methods using metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media are highly effective and chemoselective for nitro group reduction.[3] Iron is an inexpensive and environmentally benign option.[4] Tin(II) chloride (SnCl₂) is another excellent choice, known for its mildness and high selectivity, often tolerating ketones, esters, and nitriles.[3][5] These methods are ideal for laboratories not equipped for high-pressure hydrogenations.

This guide will detail two primary protocols:

-

Protocol 1: Catalytic Hydrogenation using Raney® Nickel, a scalable and atom-economical method.

-

Protocol 2: Stoichiometric Reduction using Tin(II) Chloride, a classic and highly reliable bench-scale alternative.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This protocol leverages the high activity of Raney® Nickel, a sponge-like nickel catalyst, to efficiently reduce the nitro group under a hydrogen atmosphere.[6] This method is highly selective and generally avoids side reactions like dehalogenation or cyclopropane ring cleavage.

Experimental Parameters

| Parameter | Value/Condition | Rationale |

| Substrate | This compound | 1.0 eq |

| Catalyst | Raney® Nickel (50% slurry in water) | ~10-20% by weight of substrate |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Excellent solvent for both substrate and hydrogen gas. |

| Hydrogen Pressure | 50-100 psi (or balloon pressure) | Sufficient for efficient reduction without requiring specialized high-pressure equipment. |

| Temperature | Room Temperature (~25 °C) | The reaction is typically exothermic and proceeds efficiently without heating. |

| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS for completion. |

Step-by-Step Methodology

-

Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker flask or a thick-walled flask), add this compound (1.0 eq).

-

Solvent Addition: Add methanol or ethanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).

-

Catalyst Addition (Caution): Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the Raney® Nickel slurry (~10-20% w/w). Note: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Purge the vessel by evacuating and refilling with nitrogen (3x), followed by evacuating and refilling with hydrogen (3x).

-

Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and begin vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen.

-

Monitoring: After 2-4 hours, depressurize the vessel, take an aliquot of the reaction mixture, filter it through a small pad of Celite®, and analyze by TLC or LC-MS to check for the disappearance of the starting material.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucial Safety Step: Do not allow the filter cake to dry, as it can ignite upon exposure to air. Quench the filter cake immediately with plenty of water.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 3-cyclopropyl-2-fluoro-1,6-phenylenediamine, can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Experimental Workflow Diagram

Mechanism of Catalytic Hydrogenation

The reduction of a nitro group on a catalyst surface is a complex multi-step process. The generally accepted "direct" pathway involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[7][8]

-

Adsorption: Both hydrogen gas (H₂) and the aromatic nitro compound (Ar-NO₂) adsorb onto the surface of the nickel catalyst.

-

Hydrogen Activation: The H-H bond in H₂ is cleaved on the catalyst surface, forming active metal-hydride species (Ni-H).

-

Sequential Reduction: The adsorbed nitro group undergoes a stepwise reduction through the transfer of hydrogen atoms and the elimination of water. The key intermediates are the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[8][9]

-

Desorption: The final aniline product (Ar-NH₂) has a lower affinity for the catalyst surface and desorbs into the solution, freeing the active site for another catalytic cycle.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

This classic method uses tin(II) chloride as a stoichiometric reductant in an acidic environment. It is a reliable and mild procedure that is highly chemoselective for the nitro group and avoids the need for specialized hydrogenation equipment.[3][5]

Experimental Parameters

| Parameter | Value/Condition | Rationale |

| Substrate | This compound | 1.0 eq |

| Reductant | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 3.0 - 4.0 eq |

| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Common organic solvents that facilitate the reaction. |

| Acid | Concentrated HCl (optional, catalytic) | Can accelerate the reaction but may not be necessary.[10] |

| Temperature | 50-70 °C (Reflux) | Gentle heating is typically required to drive the reaction to completion. |

| Reaction Time | 1-3 hours | Monitor by TLC or LC-MS for completion. |

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the solution. The mixture may be a suspension.

-

Reaction: Heat the mixture to reflux (around 70 °C for ethanol) and stir.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

-

Quenching (Workup): Cool the reaction mixture to room temperature. Carefully pour it over crushed ice.

-

Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M sodium hydroxide (NaOH) solution until the pH is basic (pH > 8). This will precipitate tin salts as tin hydroxides.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 3-cyclopropyl-2-fluoro-1,6-phenylenediamine.

Mechanism of SnCl₂ Reduction

The reduction of a nitro group with SnCl₂ proceeds through a series of single-electron transfers from the tin(II) species, which is oxidized to tin(IV).[5][10] The reaction is facilitated by a proton source (often the solvent or added acid) to protonate the oxygen atoms of the nitro group, which ultimately leave as water. The overall stoichiometry involves the transfer of six electrons to the nitro group.[10]

The key steps involve the formation of nitroso and hydroxylamine intermediates, similar to catalytic hydrogenation, before the final amine is formed.[10] The acidic conditions keep the resulting aniline protonated, preventing it from acting as a nucleophile in side reactions.

References

-

Chemical Communications (RSC Publishing) . Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines. Available at: [Link]

-

The Journal of Organic Chemistry (ACS Publications) . Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. Available at: [Link]

-

ResearchGate . A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]

-

The Hive Methods Discourse . Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Available at: [Link]

-

Longdom Publishing . Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Available at: [Link]

-

Organic Chemistry Portal . Amine synthesis by nitro compound reduction. Available at: [Link]

-

RSC Publishing . Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]

-

Ben-Gurion University Research Portal . Carbon nitride supported palladium nanoparticles: An active system for the reduction of aromatic nitro-compounds. Available at: [Link]

-

Organic Chemistry Portal . Nitro Reduction - Common Conditions. Available at: [Link]

-

OrgoSolver . Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Available at: [Link]

-

ACS Green Chemistry Institute . Sn2+ reduction. Available at: [Link]

-

ResearchGate . Palladium Supported on Graphitic Carbon Nitride: An Efficient and Recyclable Heterogeneous Catalyst for Reduction of Nitroarenes and Suzuki Coupling Reaction. Available at: [Link]

-

RSC Publishing . Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. Available at: [Link]

- Google Patents. Reduction of aromatic nitro compounds with Raney nickel catalyst.

-

Calvin Digital Commons . Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

-

RSC Publishing . Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Available at: [Link]

-

ResearchGate . Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Available at: [Link]

-

Rasayan Journal of Chemistry . HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Available at: [Link]

-

ResearchGate . A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Available at: [Link]

-

PMC (PubMed Central) . Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Available at: [Link]

-

ResearchGate . N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Available at: [Link]

-

Chemistry Stack Exchange . Selective nitro reduction of poly nitro compounds. Available at: [Link]

-

Angewandte Chemie International Edition . Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

-

Wikipedia . Reduction of nitro compounds. Available at: [Link]

-

CP Lab Safety . N-Cyclopropyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. Available at: [Link]

-

Longdom Publishing . Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

-

ResearchGate . Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Available at: [Link]

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 8. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgosolver.com [orgosolver.com]

N-cyclopropyl-2-fluoro-6-nitroaniline in heterocyclic compound synthesis

Application Note: Strategic Utilization of N-cyclopropyl-2-fluoro-6-nitroaniline in Heterocyclic Synthesis

Executive Summary & Strategic Value

This compound is a high-value "linchpin" intermediate in the synthesis of fused heterocyclic pharmacophores. Its structural uniqueness lies in the trifecta of functional groups:

-

Cyclopropylamine (Position 1): Provides metabolic stability and rigid lipophilicity, a common motif in kinase inhibitors (e.g., MEK/VEGFR pathways) and antivirals.

-

Fluorine (Position 2): Acts as a metabolic blocker or a handle for late-stage

diversification. -

Nitro (Position 6): An "ortho-latent" amine precursor that enables rapid cyclization into benzimidazoles or quinoxalines.